molecular formula C24H23N3O B11119338 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide

2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B11119338
M. Wt: 369.5 g/mol
InChI Key: FCXHLEKLILNXKJ-UHFFFAOYSA-N
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Description

2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and an acetamide group, which can influence its chemical reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzyl aldehyde under acidic conditions.

    N-Alkylation: The benzimidazole is then alkylated with 2-bromo-N-(2,5-dimethylphenyl)acetamide in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

The benzimidazole core is known for its biological activity, including antimicrobial and anticancer properties. This compound could be explored for its potential as a therapeutic agent in these areas.

Medicine

In medicine, the compound’s potential therapeutic effects could be investigated further. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide exerts its effects likely involves interactions with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, potentially inhibiting their activity. The acetamide group might enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-phenylacetamide: Similar structure but lacks the dimethyl groups on the phenyl ring.

    2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2-methylphenyl)acetamide: Similar structure with only one methyl group on the phenyl ring.

Uniqueness

The presence of the 2,5-dimethylphenyl group in 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide distinguishes it from similar compounds. This modification can influence the compound’s chemical reactivity, solubility, and biological activity, potentially making it more effective in certain applications.

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C24H23N3O/c1-17-12-13-18(2)21(14-17)26-24(28)16-27-22-11-7-6-10-20(22)25-23(27)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,26,28)

InChI Key

FCXHLEKLILNXKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4

Origin of Product

United States

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